Ent-diltiazem hydrochloride is synthesized from ent-diltiazem, which belongs to the benzothiazepine class of compounds. This classification indicates its structural characteristics and pharmacological properties, particularly its action on calcium channels in cardiac and vascular tissues. The compound is recognized for its therapeutic applications in both clinical and research settings, making it significant in pharmacology and medicinal chemistry.
The synthesis of ent-diltiazem hydrochloride involves several key steps, primarily focusing on the formation of intermediates and the final hydrochloride salt. The following methods are commonly employed:
Ent-diltiazem hydrochloride has a complex molecular structure characterized by its benzothiazepine core. The chemical formula is , with a molecular weight averaging around 414.518 g/mol .
Ent-diltiazem hydrochloride participates in various chemical reactions:
Ent-diltiazem hydrochloride primarily functions by inhibiting calcium influx through L-type calcium channels located in cardiac and vascular smooth muscle cells.
The pharmacokinetics of ent-diltiazem involves absorption, distribution, metabolism, and excretion (ADME). Its systemic clearance is approximately 65 L/h, indicating effective elimination from the body post-administration.
Ent-diltiazem hydrochloride exhibits several notable physical and chemical properties:
Ent-diltiazem hydrochloride has extensive applications across various fields:
Ent-diltiazem hydrochloride is chemically designated as (2R,3R)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride. Its molecular formula is C~22~H~26~N~2~O~4~S·HCl, with a molecular weight of 451.02 g/mol [9]. This compound belongs to the benzothiazepine chemical class, characterized by a seven-membered heterocyclic ring containing nitrogen and sulfur atoms. The hydrochloride salt form enhances stability and aqueous solubility, properties essential for pharmaceutical applications.
The stereochemical configuration of ent-diltiazem hydrochloride directly opposes that of therapeutic diltiazem hydrochloride: while diltiazem possesses the (2S,3S) configuration, ent-diltiazem exhibits the (2R,3R) configuration [9]. This enantiomeric relationship fundamentally alters the spatial orientation of the molecule's pharmacophores—specifically the dimethylaminoethyl group at position 5, the methoxyphenyl moiety at position 2, and the acetoxy group at position 3. The significance of this inversion manifests in the molecule's inability to achieve the complementary binding geometry required for interaction with L-type calcium channels.
Table 1: Comparative Stereochemical Properties of Diltiazem Hydrochloride and Ent-Diltiazem Hydrochloride
Property | Diltiazem Hydrochloride | Ent-Diltiazem Hydrochloride |
---|---|---|
Absolute Configuration | (2S,3S) | (2R,3R) |
Stereochemical Center 2 | S-configuration | R-configuration |
Stereochemical Center 3 | S-configuration | R-configuration |
Pharmacophore Orientation | Biologically active conformation | Mirror-image conformation |
Calcium Channel Binding | High affinity | Negligible affinity |
The stereochemical significance extends to metabolic pathways and molecular recognition. Enzymes responsible for diltiazem metabolism, particularly hepatic cytochrome P450 isoenzymes (CYP3A4, CYP2D6), exhibit stereoselectivity [1]. Consequently, ent-diltiazem hydrochloride undergoes distinct metabolic transformations, yielding different metabolite profiles compared to its enantiomer. The primary metabolites of diltiazem—desacetyldiltiazem and N-demethyldiltiazem—retain partial calcium channel blocking activity [1] [7], whereas ent-diltiazem metabolites lack therapeutic relevance due to their altered stereochemistry.
The historical trajectory of ent-diltiazem hydrochloride is intrinsically linked to the development of diltiazem hydrochloride. Diltiazem was first synthesized in Japan during the 1970s through molecular modification of benzothiazepine derivatives, culminating in its approval by the U.S. Food and Drug Administration in 1982 [1] [3]. Early pharmacological investigations revealed that the racemic mixture contained asymmetric carbon atoms at positions 2 and 3, prompting research into the individual enantiomers' properties.
Initial pharmacological classification positioned diltiazem as a member of the non-dihydropyridine class of calcium channel blockers, distinguished from verapamil by its benzothiazepine core structure [1] [7]. During preclinical development, stereoselective analysis demonstrated that the (2S,3S)-enantiomer (diltiazem hydrochloride) possessed nearly all the calcium channel blocking activity, while the (2R,3R)-enantiomer (ent-diltiazem hydrochloride) exhibited minimal cardiovascular effects. This finding aligned with the emerging understanding of stereoselectivity in drug action during the 1980s, when regulatory agencies began emphasizing enantiomeric purity in drug development.
Ent-diltiazem hydrochloride was primarily investigated as:
The pharmacological classification of ent-diltiazem hydrochloride is characterized by its lack of therapeutic activity. Unlike its enantiomer, it does not bind significantly to L-type calcium channels in cardiac muscle or vascular smooth muscle [3] [7]. Consequently, it lacks the vasodilatory, negative chronotropic, and negative inotropic effects that define diltiazem hydrochloride's therapeutic profile. This absence of activity classifies ent-diltiazem hydrochloride as a pharmacological inert enantiomer rather than a therapeutically relevant entity.
The comparative analysis between ent-diltiazem hydrochloride and diltiazem hydrochloride reveals profound pharmacological divergence despite identical atomic composition. Diltiazem hydrochloride exerts its therapeutic effects through voltage-dependent blockade of L-type calcium channels in cardiac and vascular tissues. Specifically, it binds to the α~1~ subunit's extracellular site within the S5-S6 linker region of domain IV and/or the S6 segment of domain III [1] [3]. This binding requires precise three-dimensional complementarity between the drug molecule and the receptor site—a complementarity achieved only by the (2S,3S) configuration.
Table 2: Pharmacological Comparison of Diltiazem Hydrochloride and Ent-Diltiazem Hydrochloride
Pharmacological Parameter | Diltiazem Hydrochloride | Ent-Diltiazem Hydrochloride |
---|---|---|
Calcium Channel Affinity | High (K~i~ = 20-100 nM) | >100-fold reduction |
Vasodilatory Activity | Potent coronary vasodilation | Negligible |
AV Node Conduction | Prolongs refractory period | No significant effect |
Negative Inotropic Effect | Moderate | Absent |
Negative Chronotropic Effect | Significant | Absent |
Therapeutic Applications | Hypertension, angina, arrhythmias | None established |
Molecular binding studies reveal that the inversion at chiral centers 2 and 3 disrupts ent-diltiazem hydrochloride's interaction with key amino acid residues in the calcium channel binding pocket. Specifically, the (2R,3R) configuration prevents formation of the hydrogen bonds and hydrophobic interactions essential for stabilizing the drug-receptor complex [1] [9]. This stereochemical mismatch explains ent-diltiazem hydrochloride's markedly reduced binding affinity (>100-fold decrease compared to diltiazem hydrochloride) observed in radioligand displacement assays.
Pharmacodynamic studies demonstrate that ent-diltiazem hydrochloride lacks significant effects on:
The molecular basis for this divergence extends to metabolite activity. While diltiazem hydrochloride undergoes CYP450-mediated biotransformation to desacetyldiltiazem—a metabolite with approximately 50% of the parent compound's calcium channel blocking activity—ent-diltiazem hydrochloride produces enantiomeric metabolites similarly devoid of significant pharmacological activity [1] [7]. This metabolic distinction further underscores the therapeutic irrelevance of ent-diltiazem hydrochloride in cardiovascular medicine.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7